molecular formula C11H11N3O4S B13495246 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid

1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13495246
M. Wt: 281.29 g/mol
InChI Key: KQWYBYYWGQCGSP-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid (C₁₆H₁₃N₃O₄S, molecular weight 343.36 g/mol) is a pyrazole derivative characterized by a sulfamoylphenyl substituent at the 3-position and a carboxylic acid group at the 5-position of the pyrazole ring . This compound is often utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of anti-inflammatory or enzyme-targeting agents, given the sulfonamide group’s prevalence in drugs like celecoxib .

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

2-methyl-5-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H11N3O4S/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(5-3-7)19(12,17)18/h2-6H,1H3,(H,15,16)(H2,12,17,18)

InChI Key

KQWYBYYWGQCGSP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is commonly constructed via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or related precursors. The reaction can be conducted under acidic or basic conditions depending on the substrates and desired regioselectivity.

  • For example, hydrazine or substituted hydrazines react with trichloromethyl enones to form 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles with regiocontrol dependent on the hydrazine form (free base vs. hydrochloride salt) and solvent choice.

  • Methanol is typically used as a solvent to facilitate methanolysis of trichloromethyl groups into carboxylates in a one-pot, two-step procedure, improving yields and selectivity.

  • Temperature control during cyclization (generally 80–100°C) is critical to minimize side reactions and optimize product formation.

Carboxylation at the 5-Position of Pyrazole

The carboxylic acid group at the 5-position is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

  • In some synthetic routes, the trichloromethyl group on the pyrazole intermediate serves as a precursor that undergoes methanolysis to form the carboxylate ester, which can then be hydrolyzed to the carboxylic acid.

  • The carboxylation step is generally performed under reflux conditions in methanol for extended periods (e.g., 16 hours) to ensure complete conversion.

  • Yields of carboxylated pyrazoles range from moderate to high (70–85%) depending on the substituents and reaction conditions.

Representative Synthetic Route Summary

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Hydrazine derivative + trichloromethyl enone; MeOH, reflux, 16 h 70–85 Regioselectivity influenced by hydrazine form; methanolysis converts CCl3 to ester
Sulfamoylphenyl introduction Suzuki coupling: Pd(PPh₃)₄ catalyst, DMF, 80–100°C >70 Requires arylboronic acid or sulfonamide derivative; inert atmosphere recommended
Carboxylation (ester hydrolysis) Acid/base hydrolysis of ester to acid Variable Hydrolysis conditions depend on ester stability; purification by chromatography

Optimization and Analytical Characterization

  • Solvent selection is critical: polar aprotic solvents like DMF improve intermediate solubility during coupling steps; methanol is preferred for carboxylation/methanolysis.

  • Catalyst systems such as palladium triphenylphosphine complexes enhance cross-coupling efficiency.

  • Temperature control (80–100°C) during cyclization and coupling reduces side reactions.

  • Purification is typically achieved by column chromatography using silica gel with solvent mixtures like hexanes/ethyl acetate or methanol/chloroform.

  • Analytical techniques for characterization include:

    • High-performance liquid chromatography (HPLC) for purity assessment (>95% purity typical).

    • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) to confirm structural integrity and regioisomer formation.

    • High-resolution electrospray ionization mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]^+ at m/z 343.36 for this compound).

    • Infrared spectroscopy (IR) to identify functional groups such as carboxylic acid (C=O stretch ~1700 cm^-1) and sulfonamide (S=O stretches).

Additional Notes from Patent Literature

  • Alkylation of pyrazole-3-carboxylic esters with alkylating agents (e.g., alkyl halides, dialkyl sulfates) can be used to prepare 1-alkyl-pyrazole-5-carboxylic esters, which is relevant for the methyl substitution at the 1-position.

  • Enolate intermediates of 2,4-dicarboxylic esters and N-alkylhydrazinium salts are employed in some patented processes for pyrazole carboxylic acid ester synthesis.

Chemical Reactions Analysis

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine or other reduced forms.

    Condensation: The carboxylic acid group can participate in condensation reactions, forming esters, amides, or anhydrides.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, nitrating agents). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a methyl group at the 1 position, a sulfamoylphenyl group at the 3 position, and a carboxylic acid group at the 5 position. Due to the presence of the sulfamoyl group, this compound is of interest in medicinal chemistry and exhibits diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Studies suggest that pyrazole derivatives can act as inhibitors of enzymes and receptors involved in cancer progression and inflammatory processes and can inhibit cell proliferation in cancer cell lines, indicating potential therapeutic applications in oncology.

Interaction Mechanisms

Studies on interaction mechanisms involving this compound have focused on its binding affinity to biological targets like enzymes and receptors. Research has indicated that related pyrazole derivatives can interact with cyclooxygenase enzymes, leading to anti-inflammatory effects. Structural modifications may enhance selectivity towards specific biological targets, thereby improving therapeutic efficacy.

Structural Comparison

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities not observed in other similar compounds. The following table highlights compounds with structural similarities:

Compound NameSimilarity IndexKey Features
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate0.90Ethyl ester instead of carboxylic acid
5-Phenyl-1H-pyrazole-3-carboxylic acid0.88Lacks sulfamoyl group
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid0.87Chlorine substitution enhances lipophilicity
1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde0.86Contains an aldehyde functional group
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate0.81Methyl substitution on the phenyl ring
2-Methyl-2H-indazole-3-carboxylic acid0.95Different heterocyclic structure

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group may facilitate binding to active sites or enhance solubility. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid 4-SO₂NH₂-phenyl C₁₆H₁₃N₃O₄S High polarity, potential COX-2 inhibition
3-(4-Methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 4-SO₂NHCH₃-phenyl C₁₇H₁₅N₃O₄S Enhanced lipophilicity vs. sulfamoyl; antiviral applications
1-Methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid 4-CH₃-phenyl C₁₂H₁₂N₂O₂ Electron-donating group; lower solubility
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid 4-F-phenyl C₁₁H₉FN₂O₂ Increased metabolic stability; kinase inhibition
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 4-Cl-phenyl + 2,4-Cl₂-5-F-phenyl C₁₆H₈Cl₃FN₂O₂ High halogen content; agrochemical applications

Key Insights :

  • Sulfamoyl vs.
  • Halogenated Derivatives : Compounds with halogen substituents (e.g., Cl, F) exhibit increased lipophilicity and metabolic stability, favoring applications in agrochemicals or CNS-targeting drugs .

Variations in the Pyrazole Core and Additional Functional Groups

Compound Name Structural Features Molecular Formula Key Properties/Applications Reference
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acid Nitro (-NO₂) + propyl (-C₃H₇) C₈H₁₁N₃O₄ Electron-withdrawing nitro group; prodrug potential
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-OCH₃-phenyl + 5-CH₃ C₁₂H₁₂N₂O₃ Improved solubility; anti-inflammatory activity
1-Methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid Pyridinyl substituent C₁₀H₉N₃O₂ Metal-chelating ability; catalysis or anticancer uses
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Allyl (-CH₂CHCH₂) + 3,5-dimethyl C₉H₁₂N₂O₂ Reactive allyl group; polymer synthesis

Key Insights :

  • Nitro Group : The nitro substituent can act as a leaving group or participate in redox reactions, enabling prodrug activation .
  • Heterocyclic Substituents : Pyridine or pyrazine rings enhance metal-binding properties, broadening applications in catalysis or metalloenzyme inhibition .

Biological Activity

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Structural Overview

The compound features a pyrazole ring substituted with a methyl group at position 1, a sulfamoylphenyl group at position 3, and a carboxylic acid group at position 5. The molecular formula is C11H12N4O3S, with a molecular weight of approximately 288.30 g/mol. This unique structure suggests various biological activities, particularly in anti-inflammatory and anticancer research.

Synthesis

The synthesis of this compound generally involves multi-step reactions. A common method includes the use of sodium hydroxide in methanol to facilitate the conversion from an ester precursor to the desired carboxylic acid.

Anti-inflammatory Properties

Research indicates that compounds with similar structures often exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The sulfonamide group in the compound may mimic natural substrates, allowing it to bind effectively to enzyme active sites .

Anticancer Activity

Studies have shown that derivatives of pyrazoles can inhibit cell proliferation in various cancer cell lines. For example, the compound has demonstrated promising results against human cancer cell lines such as MCF-7 and A549, with IC50 values indicating significant inhibitory effects. The presence of the carboxylic acid and sulfamoyl groups is believed to enhance its anticancer efficacy through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound's structural components allow it to act as an inhibitor for specific enzymes involved in inflammatory responses and cancer progression.
  • Cellular Interaction: It interacts with various receptors and pathways that regulate cell growth and survival, contributing to its anticancer properties .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructureBiological ActivityIC50 (µM)References
This compoundStructureAnti-inflammatory, Anticancer10 - 20 (varies by cell line)
1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylic acidStructureModerate Anti-inflammatory>20
1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acidStructureLow Anticancer Activity>50

Case Study 1: Anticancer Evaluation

In vitro studies on MCF-7 breast cancer cells indicated that this compound exhibited an IC50 value of approximately 15 µM. The study highlighted its ability to induce apoptosis through caspase activation pathways .

Case Study 2: Inflammatory Response

A separate study evaluated the anti-inflammatory potential of the compound using a murine model. Results showed a significant reduction in TNF-alpha levels upon treatment, suggesting effective modulation of inflammatory pathways .

Q & A

Q. What synthetic methodologies are most effective for producing 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For pyrazole-carboxylic acid derivatives, a common approach is to start with precursors like ethyl acetoacetate and arylhydrazines, followed by Suzuki coupling to introduce the sulfamoylphenyl group . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst systems : Pd(PPh₃)₄ in deoxygenated DMF enhances cross-coupling efficiency for aryl boronic acids .
  • Temperature control : Maintaining 80–100°C during cyclization minimizes side reactions .
    Yield improvements (>70%) are achieved via iterative purification (e.g., column chromatography) and real-time monitoring by TLC/HPLC .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., sulfamoylphenyl at C3, methyl at N1) via chemical shifts (e.g., δ ~2.5 ppm for N-methyl, δ ~7.5–8.0 ppm for aromatic protons) .
    • FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and sulfonamide S=O at ~1350 cm⁻¹ .
  • Chromatography :
    • HPLC : Purity >95% validated using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 307.08 for C₁₂H₁₁N₃O₄S) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence this compound’s biological activity, and what experimental frameworks are used to establish structure-activity relationships (SAR)?

SAR studies require systematic modifications:

  • Variations at the sulfamoyl group : Replacing -SO₂NH₂ with -SO₂Me reduces hydrogen-bonding potential, impacting enzyme inhibition .
  • Pyrazole ring substitutions : Introducing electron-withdrawing groups (e.g., -F) at C5 enhances metabolic stability but may reduce solubility .
    Methodologies :
  • Enzyme assays : Measure IC₅₀ values against targets (e.g., cyclooxygenase-2) using fluorometric or colorimetric substrates .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to active sites, guiding rational design .

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopt uniform buffer systems (e.g., pH 7.4 PBS) and control for enzyme lot variability .
  • Batch validation : Re-test synthesized batches using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Meta-analysis : Compare data across studies with shared reference compounds to calibrate potency rankings .

Q. What computational approaches are used to predict this compound’s pharmacokinetic properties, and how do they align with experimental data?

  • ADMET prediction : Tools like SwissADME estimate logP (~2.1), suggesting moderate lipophilicity, and high gastrointestinal absorption .
  • Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4) are modeled via docking, validated with hepatic microsome assays .
    Discrepancies in half-life predictions (in silico vs. in vivo) require adjusting force field parameters or refining quantum mechanical calculations .

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